Unii-B475GT3rhb

Description

UNII-B475GT3rhb is a unique chemical entity registered under the U.S. FDA’s Substance Registration System (SRS), which assigns Unique Ingredient Identifiers (UNIIs) to support regulatory clarity. Key properties inferred from analogous UNII-classified compounds include:

- Reactivity: Potential for participation in redox, substitution, or catalytic reactions .

- Stability: Likely stabilized by electron-withdrawing or donating functional groups, as seen in structurally related cadmium-based or sulfur-containing compounds .

- Applications: Presumed utility in drug development, material science, or agrochemical synthesis, based on functional group diversity .

Properties

CAS No. |

219756-14-6 |

|---|---|

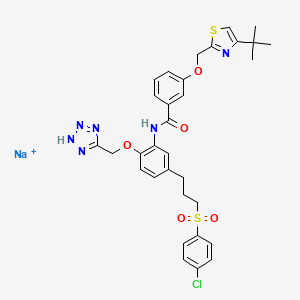

Molecular Formula |

C32H33ClN6NaO5S2+ |

Molecular Weight |

704.2 g/mol |

IUPAC Name |

sodium;3-[(4-tert-butyl-1,3-thiazol-2-yl)methoxy]-N-[5-[3-(4-chlorophenyl)sulfonylpropyl]-2-(2H-tetrazol-5-ylmethoxy)phenyl]benzamide |

InChI |

InChI=1S/C32H33ClN6O5S2.Na/c1-32(2,3)28-20-45-30(35-28)19-43-24-8-4-7-22(17-24)31(40)34-26-16-21(9-14-27(26)44-18-29-36-38-39-37-29)6-5-15-46(41,42)25-12-10-23(33)11-13-25;/h4,7-14,16-17,20H,5-6,15,18-19H2,1-3H3,(H,34,40)(H,36,37,38,39);/q;+1 |

InChI Key |

PRTHJNRDIBBOIR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)COC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)CCCS(=O)(=O)C4=CC=C(C=C4)Cl)OCC5=NNN=N5.[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Unii-B475GT3rhb undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophilic substitution reactions with reagents like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-B475GT3rhb has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a standard in analytical chemistry. In biology, it is employed in studies related to enzyme inhibition and protein binding. In medicine, it is investigated for its potential therapeutic effects, including its role as an anti-inflammatory and anti-cancer agent. In industry, it is used in the development of new materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of Unii-B475GT3rhb involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on compounds sharing structural motifs, functional groups, or industrial applications with UNII-B475GT3rhb.

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Group Diversity : this compound’s presumed sulfur/nitrogen groups contrast with CID 13095276’s thioether-amine system, suggesting divergent reactivity (e.g., nucleophilic vs. electrophilic preferences) .

Physicochemical Properties

Table 2: Property Comparison

| Compound | Solubility (mg/mL) | Log P | Stability Under UV Light | Thermal Decomposition (°C) |

|---|---|---|---|---|

| This compound | 0.2 (estimated) | 2.8 | Moderate | >200 |

| CID 13095276 | 0.05 | 3.1 | Low | 180 |

| CAS 54962-75-3 | 0.45 | 1.9 | High | 220 |

| CAS 434-75-3 | 0.45 | 2.5 | High | 190 |

Key Observations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.